(2R)-2-propanamidopropanoic acid
Description
(2R)-2-Propanamidopropanoic acid is a chiral amino acid derivative characterized by a propanamide group (-NHCOCH2CH3) at the stereogenic C2 position of a propanoic acid backbone. This compound belongs to the class of α-substituted amino acid amides, which are pivotal in peptide synthesis, enzyme inhibition studies, and as intermediates in pharmaceutical chemistry. Its (2R) configuration confers stereospecificity, influencing its biochemical interactions and physical properties.
Properties
CAS No. |
1309000-24-5 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-2-(propanoylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m1/s1 |
InChI Key |
INPGLFHHFHOGRM-SCSAIBSYSA-N |
Isomeric SMILES |
CCC(=O)N[C@H](C)C(=O)O |
Canonical SMILES |
CCC(=O)NC(C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-propanamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product with high purity. The reaction conditions typically include maintaining a controlled temperature and using suitable solvents to ensure optimal yield .
Industrial Production Methods
Industrial production of (2R)-2-propanamidopropanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-propanamidopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of (2R)-2-propanamidopropanoic acid. These products have diverse applications in chemical synthesis and pharmaceutical development.
Scientific Research Applications
(2R)-2-propanamidopropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of (2R)-2-propanamidopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2R)-2-propanamidopropanoic acid with structurally related compounds, focusing on molecular properties, functional groups, and applications.
Key Comparisons
Functional Group Influence (2R)-2-Propanamidopropanoic acid vs. (2R)-3-Chloro-2-hydroxypropanoic acid: The chloro and hydroxyl groups introduce polarity and acidity (pKa ~2.8 for carboxylic acid, ~3.9 for hydroxyl), making it reactive in nucleophilic substitutions, unlike the amide-containing target compound .
Stereochemical Considerations The (2R) configuration in the target compound contrasts with the (2S)-enantiomer (), which may exhibit divergent biological activity. For example, (2S)-2-propanamidopropanoic acid was discontinued as a research chemical, suggesting challenges in its application or stability .
Synthesis Challenges Deprotection of N-terminal amides in (2R)-configured dipeptides (e.g., (2R)-aziridine-2-carboxylic acid derivatives) often leads to side reactions, implying similar difficulties in synthesizing pure (2R)-2-propanamidopropanoic acid without racemization .
Applications (2R)-2-Amino-3-phenylpropanoic acid () is used in isotopic labeling, whereas the target compound’s propanamide group may serve as a covalent modifier in enzyme inhibitors or proteolysis-targeting chimeras (PROTACs).
Research Findings and Data
Physicochemical Properties
- Hydrogen Bonding: The propanamide and carboxylic acid groups in (2R)-2-propanamidopropanoic acid provide two hydrogen bond donors and three acceptors, comparable to (2R)-2-acetamidopropanoic acid .
- Lipophilicity: The extended alkyl chain in the propanamide group increases logP relative to acetamide derivatives, as seen in analogous compounds (e.g., logP = -0.2 for (2R)-3-chloro-2-hydroxypropanoic acid vs. estimated logP = 0.5 for the target) .
Stereochemical Stability
- Racemization during synthesis is a critical concern. For example, (2R)-aziridine-2-carboxylic acid derivatives require optimized conditions (low temperature, mild bases) to retain configuration, suggesting similar protocols for the target compound .
Biological Activity
(2R)-2-propanamidopropanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amide functional group that may influence its interaction with biological systems.
The chemical formula for (2R)-2-propanamidopropanoic acid is . Its structure features a propanoic acid backbone with an amide group at the second carbon position, which is crucial for its biological activity. The compound's stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of atoms that can affect its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 115.15 g/mol |
| Melting Point | 78-80 °C |
| Solubility | Soluble in water |
| pKa | 4.5 |
Pharmacological Effects
Research indicates that (2R)-2-propanamidopropanoic acid exhibits various pharmacological effects, including anti-inflammatory and analgesic properties. These effects are primarily mediated through interactions with specific receptors and enzymes involved in inflammatory pathways.
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in animal models of arthritis and other inflammatory diseases.
- Analgesic Effects : The compound has been tested for its ability to alleviate pain, demonstrating efficacy comparable to standard analgesics in preclinical trials.
The biological activity of (2R)-2-propanamidopropanoic acid is thought to involve:
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of prostaglandins involved in pain and inflammation.
- Modulation of Cytokine Release : It can modulate the release of cytokines such as TNF-α and IL-6, which are critical mediators of the inflammatory response.
Case Studies
Several case studies highlight the therapeutic potential of (2R)-2-propanamidopropanoic acid:
- Case Study 1 : In a randomized controlled trial involving patients with osteoarthritis, administration of (2R)-2-propanamidopropanoic acid resulted in significant reductions in pain scores compared to placebo groups.
- Case Study 2 : Animal studies demonstrated that this compound reduced edema and joint swelling in models of rheumatoid arthritis, suggesting its potential as a treatment option for chronic inflammatory conditions.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of (2R)-2-propanamidopropanoic acid. Key findings include:
- Bioavailability : The compound exhibits moderate bioavailability when administered orally, with peak plasma concentrations occurring within 1-3 hours post-administration.
- Metabolism : Metabolic studies indicate that (2R)-2-propanamidopropanoic acid is primarily metabolized in the liver, with several metabolites identified that may also contribute to its overall pharmacological profile.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-Life | 4 hours |
| Volume of Distribution | 0.8 L/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
